molecular formula C22H30N4O4S2 B2735966 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-10-6

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2735966
CAS No.: 449767-10-6
M. Wt: 478.63
InChI Key: IRHXRNBVRZCRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfamoylbenzamide-substituted tetrahydrothienopyridine derivative, characterized by a fused thieno[2,3-c]pyridine core with a 6-methyl group and a 4-(N-butyl-N-ethylsulfamoyl)benzamido substituent. The compound’s synthesis likely involves multi-step functionalization of the tetrahydrothieno[2,3-c]pyridine scaffold, with sulfamoyl and carboxamide groups introduced to enhance solubility and target binding .

Properties

IUPAC Name

2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S2/c1-4-6-12-26(5-2)32(29,30)16-9-7-15(8-10-16)21(28)24-22-19(20(23)27)17-11-13-25(3)14-18(17)31-22/h7-10H,4-6,11-14H2,1-3H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXRNBVRZCRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic molecule that has garnered interest for its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties. The molecular formula is C24H34N4O4S2C_{24}H_{34}N_{4}O_{4}S_{2}, and it has a molecular weight of approximately 506.68 g/mol .

PropertyValue
Molecular FormulaC₃₄H₃₄N₄O₄S₂
Molecular Weight506.68 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Biological Activity

Preliminary studies suggest that compounds structurally related to This compound exhibit various biological activities:

  • Antitumor Activity : Similar thienopyridine derivatives have shown promise in cancer therapy by inhibiting tumor cell proliferation.
  • Antimicrobial Effects : Some studies indicate potential efficacy against bacterial strains, suggesting a role in antibiotic development.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses through various biochemical pathways.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with specific protein targets involved in cell signaling pathways. The presence of the sulfamoyl group may facilitate interactions with enzymes or receptors that play roles in disease processes.

Case Studies

  • Antitumor Activity Study : A study conducted on a related compound demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and A549). The compound induced apoptosis via the mitochondrial pathway .
  • Antimicrobial Testing : In vitro tests revealed that derivatives similar to this compound exhibited activity against Staphylococcus aureus and Escherichia coli , highlighting their potential as new antimicrobial agents .
  • Inflammation Model : In a murine model of inflammation, compounds with similar structures were shown to reduce edema and inflammatory cytokine levels significantly .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of the sulfamoyl group via nucleophilic substitution.
  • Coupling reactions to attach the benzamido moiety.

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
Step 1CyclizationThiophene derivatives
Step 2Nucleophilic SubstitutionSulfonamide derivatives
Step 3CouplingAminobenzene derivatives

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is lacking, related compounds have shown favorable absorption and metabolism profiles. Toxicity assessments are crucial as preliminary data indicates potential hazards associated with similar structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s key structural features are compared to three analogs (Table 1):

Compound Name Substituents (R1, R2, R3) LogP* Bioactivity (TNF-α Inhibition IC₅₀, μM)
Target Compound R1 = N-butyl-N-ethyl, R2 = methyl, R3 = H 3.8† Not reported
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide R1 = N-butyl-N-methyl, R2 = isopropyl 4.2 Not tested
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide R1 = N,N-dimethyl, R2 = methyl, R3 = methyl 2.9 0.12 (TNF-α)
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxamide R1 = methoxyphenyl, R2 = methyl 3.5 Not reported

*LogP values estimated via fragment-based methods. †Predicted using Molinspiration.

Key Observations :

  • Sulfamoyl Group : The N-butyl-N-ethylsulfamoyl group in the target compound balances lipophilicity (LogP ~3.8) better than the more lipophilic N-butyl-N-methyl analog (LogP 4.2) . Dimethylsulfamoyl (LogP 2.9) enhances solubility but reduces membrane permeability .
  • 6-Position Substitution: The 6-methyl group in the target compound may stabilize the tetrahydrothienopyridine ring conformation, similar to 6-isopropyl analogs, but with reduced steric hindrance .
  • Bioactivity : The dimethylsulfamoyl analog shows potent TNF-α inhibition (IC₅₀ 0.12 μM), suggesting that smaller sulfamoyl groups enhance target engagement. The target compound’s bulkier N-butyl-N-ethyl group may reduce potency but improve metabolic stability .
Structural Analysis via NMR and Crystallography

NMR studies of related tetrahydrothienopyridines (e.g., compound 1 vs. 7 in ) reveal that substituents at positions 29–44 significantly alter chemical shifts, indicating conformational flexibility in the sulfamoylbenzamido region. Crystallographic data for the methoxyphenyl analog confirms planar geometry of the carboxamide group, critical for hydrogen bonding with biological targets.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis is achievable via amide coupling of 4-(N-butyl-N-ethylsulfamoyl)benzoic acid to the 2-amino group of the tetrahydrothienopyridine core, followed by carboxamide functionalization .
  • Safety Profile : Handling precautions (e.g., P201, P210 codes in ) are critical due to the compound’s sulfamoyl and carboxamide groups, which may pose reactivity risks.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including sulfamoylation, amide coupling, and heterocyclic ring formation. Key steps include:
  • Sulfamoylation : Reacting 4-aminobenzoic acid derivatives with N-butyl-N-ethylsulfamoyl chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfamoyl benzamide moiety to the tetrahydrothienopyridine core.
  • Heterocyclic Formation : Cyclization via intramolecular nucleophilic substitution, optimized using microwave-assisted synthesis (100–120°C, 30–60 minutes) to improve yield .
    Design of Experiments (DoE) principles should be applied to minimize trial-and-error approaches. For example, factorial designs can screen variables like temperature, solvent polarity, and catalyst loading .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Analytical characterization requires a combination of techniques:
  • Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., sulfamoyl group at 4-position, methyl group on the tetrahydrothienopyridine ring).
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • X-ray Diffraction : Single-crystal analysis to resolve stereochemical ambiguities in the tetrahydrothienopyridine core .
    Cross-validation of data from multiple techniques is critical to avoid misinterpretation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict transition states and intermediates, reducing experimental iterations. For example:
  • Reaction Mechanism Mapping : Identify energy barriers for sulfamoylation and amide coupling steps to prioritize solvent/catalyst combinations .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., Bayesian optimization for yield maximization) .
    Software like Gaussian or ORCA enables virtual screening of reaction parameters before lab validation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
  • Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed cell lines, controlled incubation times).
  • Dose-Response Curves : Use Hill slope analysis to differentiate true bioactivity from artifacts .
  • Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify outliers or publication bias in existing datasets .
    Replicate studies under blinded conditions to isolate experimental vs. compound-specific effects .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : SAR requires systematic modification of functional groups (e.g., sulfamoyl substituents, methyl position):
  • Fragment-Based Design : Synthesize analogs with incremental changes (e.g., butyl vs. ethyl groups) and test in parallel assays.
  • Response Surface Methodology (RSM) : Optimize substituent combinations for maximal target binding (e.g., kinase inhibition) using central composite designs .
    Pair with molecular docking (AutoDock Vina) to correlate activity with computed binding affinities .

Q. What methodologies evaluate the compound’s stability and degradation pathways under varying conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data .
  • Isotope-Labeling : Track degradation products using 14^{14}C-labeled analogs to elucidate pathways (e.g., hydrolysis of the sulfamoyl group) .

Q. How to scale up synthesis from lab-scale to pilot production while maintaining yield and purity?

  • Methodological Answer :
  • Process Simulation : Use Aspen Plus to model heat/mass transfer in continuous flow reactors, minimizing side reactions .
  • Membrane Separation : Purify intermediates via nanofiltration to replace column chromatography .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) and design space using risk assessment tools (e.g., Ishikawa diagrams) .

Q. What comparative approaches differentiate this compound from structurally similar analogs in pharmacological studies?

  • Methodological Answer :
  • Pharmacophore Mapping : Overlay 3D structures (e.g., Schrödinger Phase) to highlight unique interactions (e.g., trifluoromethyl group enhancing lipophilicity) .
  • ADMET Profiling : Compare absorption, metabolism, and toxicity using in silico tools (e.g., ADMET Predictor) and in vitro assays (e.g., Caco-2 permeability) .
  • Crystallography : Resolve protein-ligand complexes to identify binding motifs absent in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.